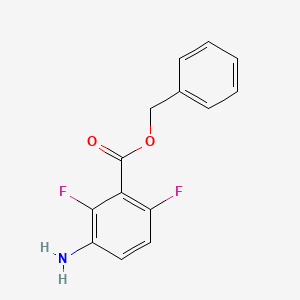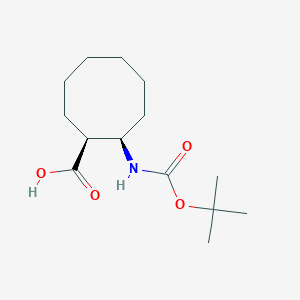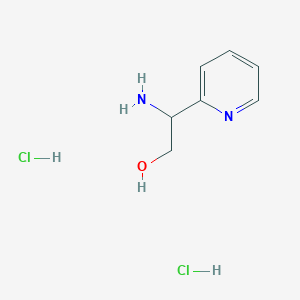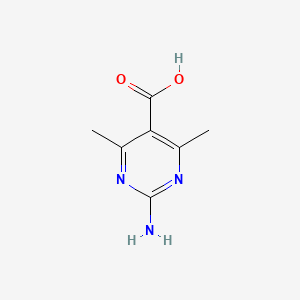
2-Bromo-4,5-diethoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4,5-diethoxyaniline is a chemical compound with the molecular formula C10H14BrNO2 . It has a molecular weight of 260.13 .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H14BrNO2/c1-3-13-9-5-7 (11)8 (12)6-10 (9)14-4-2/h5-6H,3-4,12H2,1-2H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Metabolism and Bioactivity Studies
Metabolism of Brominated Compounds : A study on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (a structurally related compound) in rats identified various metabolites, suggesting the presence of multiple metabolic pathways. The research could provide insights into the metabolism of similar brominated compounds, potentially including 2-Bromo-4,5-diethoxyaniline (Kanamori et al., 2002).
Application in Photodynamic Therapy : Zinc phthalocyanine derivatives, substituted with bromo- and methoxy- groups similar to this compound, have been studied for their photophysical and photochemical properties. These compounds exhibit high singlet oxygen quantum yields, making them potentially useful as Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Chemical Transformations
Bromination of Pyridine Derivatives : Research on the bromination of various hydroxypyridine derivatives, including those with ethoxy groups, provides insights into reaction mechanisms and the formation of brominated products. These findings could be relevant for understanding the chemical behavior of this compound during similar reactions (Kolder & Hertog, 2010).
Synthesis of Bromoquinolin-6-ols : A study utilizing 2,2,3-Tribromopropanal for the transformation of 4-nitro- and 4-methoxyanilines into bromoquinolin-6-ols highlights the versatility of brominated reagents in synthesizing complex molecules. This might provide a framework for synthesizing related compounds using this compound (Lamberth et al., 2014).
Biomedical Implications
Antibacterial and Antifungal Activities : Bromophenol derivatives, sharing structural similarities with this compound, have been studied for their antibacterial and antifungal activities. Some synthesized compounds showed significant broad antibacterial activity against various strains, suggesting the potential for similar compounds to be used in medical applications (Abdel‐Wadood et al., 2014).
Potential Antioxidant Sources : Bromophenol derivatives from the red alga Rhodomela confervoides, similar in structure to this compound, have been found to exhibit potent antioxidant activities. This suggests that structurally related compounds could also serve as sources of natural antioxidants (Zhao et al., 2004).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm. The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . These codes indicate that the compound can be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .
Future Directions
Properties
IUPAC Name |
2-bromo-4,5-diethoxyaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2/c1-3-13-9-5-7(11)8(12)6-10(9)14-4-2/h5-6H,3-4,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPDSDLICUNOIPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)N)Br)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-Methyl-1,3-thiazol-5-yl)methoxy]acetic acid](/img/structure/B1373417.png)

![2-[(5-Methyl-1,3,4-thiadiazol-2-yl)methoxy]acetic acid](/img/structure/B1373419.png)


![{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}amine hydrochloride](/img/structure/B1373423.png)

![4-{[2-Bromo-4-(tert-pentyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1373427.png)




![Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]-](/img/structure/B1373438.png)
![Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate](/img/structure/B1373439.png)
